

Solubility of 4-Bromodibenzofuran in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromodibenzofuran**

Cat. No.: **B1267964**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **4-Bromodibenzofuran** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Bromodibenzofuran** in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a qualitative solubility profile based on the known properties of the parent compound, dibenzofuran, and general principles of chemical solubility. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds is presented to enable researchers to generate precise quantitative data for their specific applications.

Physicochemical Properties of 4-Bromodibenzofuran

Property	Value
Molecular Formula	C ₁₂ H ₇ BrO
Molecular Weight	247.09 g/mol
Appearance	Solid
Melting Point	67-73 °C
CAS Number	89827-45-2

Qualitative Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." **4-Bromodibenzofuran** is a relatively non-polar molecule due to its dibenzofuran core. The presence of the bromine atom introduces some polarity, but the overall character remains hydrophobic. The parent compound, dibenzofuran, is known to be soluble in many non-polar organic solvents and insoluble in water.^{[1][2][3]} Based on this, a qualitative solubility profile for **4-Bromodibenzofuran** can be predicted.

Table 1: Predicted Qualitative Solubility of **4-Bromodibenzofuran** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-polar Aprotic	Hexane, Toluene, Benzene	Soluble	The non-polar nature of these solvents can effectively solvate the non-polar dibenzofuran core.
Polar Aprotic	Acetone, Chloroform, Diethyl Ether	Soluble	These solvents can interact with the polarizable bromine atom and the ether linkage while also solvating the aromatic rings. [1] [4]
Polar Protic	Methanol, Ethanol	Sparingly Soluble to Soluble	The ability to engage in hydrogen bonding is limited, but the overall polarity of these alcohols may allow for some dissolution.
Aqueous	Water	Insoluble	The large, non-polar aromatic structure prevents effective solvation by highly polar water molecules. [1] [2] [3]

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like **4-Bromodibenzofuran** in an organic solvent.

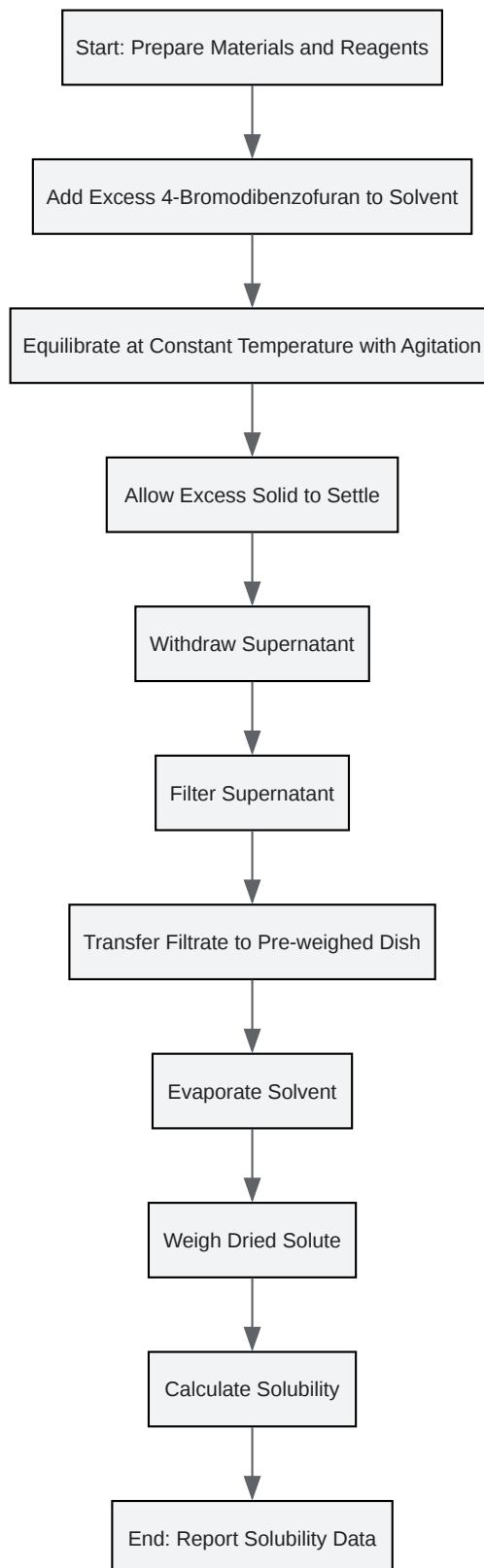
Materials:

- **4-Bromodibenzofuran**
- Selected organic solvents (analytical grade)
- Analytical balance (readable to ± 0.0001 g)
- Vials with screw caps
- Constant temperature bath or incubator
- Vortex mixer
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes
- Pre-weighed evaporation dishes or vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-Bromodibenzofuran** to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.
- Sample Collection and Filtration:

- After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
- Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.


- Solvent Evaporation and Mass Determination:
 - Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
 - Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the evaporation dish containing the dried solute on the analytical balance.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **4-Bromodibenzofuran** by subtracting the initial weight of the empty evaporation dish from the final weight.
 - The solubility can then be expressed in various units, such as grams per 100 mL of solvent (g/100 mL), moles per liter (mol/L), or mole fraction.

Calculation Example (for g/100 mL):

Solubility (g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (mL)) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **4-Bromodibenzofuran** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **4-Bromodibenzofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility of 4-Bromodibenzofuran in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267964#solubility-of-4-bromodibenzofuran-in-organic-solvents\]](https://www.benchchem.com/product/b1267964#solubility-of-4-bromodibenzofuran-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com